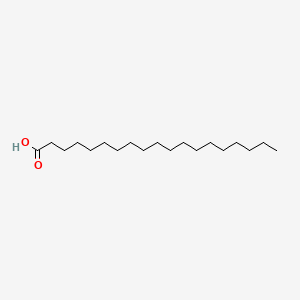

Nonadecanoic Acid

Description

This compound has been reported in Solanum tuberosum, Streptomyces, and other organisms with data available.

Properties

IUPAC Name |

nonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWECDDZWTKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060954 | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Nonadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 °C. @ 760.00 mm Hg | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-30-0, 68002-88-0 | |

| Record name | Nonadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6M3VYC62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.4 °C | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nonadecanoic Acid: an Academic Research Overview

Contextualizing Odd-Chain Saturated Fatty Acids (OCSFA) within Lipid Biochemistry

In the landscape of lipid biochemistry, fatty acids are fundamental as energy sources and as structural components of cell membranes. solubilityofthings.comontosight.ai They are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. wikipedia.org Most naturally occurring fatty acids possess an unbranched chain with an even number of carbon atoms. wikipedia.orgbyjus.com However, a less common group, the odd-chain saturated fatty acids (OCSFAs), contains an odd number of carbon atoms. wikipedia.orgbyjus.com Nonadecanoic acid (C19:0), a 19-carbon saturated fatty acid, is a member of this group. ebi.ac.ukwikipedia.org

While even-chain fatty acids are metabolized to acetyl-CoA, OCSFAs are catabolized to produce propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. libretexts.orgnih.gov This metabolic distinction underscores the unique biochemical roles of OCSFAs. nih.gov They are found in various natural sources, though typically in lower concentrations than their even-chain counterparts. wikipedia.orgebi.ac.uk

Historical Perspectives and Early Characterization in Biological Systems

Historically, OCSFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were considered of minor physiological importance and were often used as internal standards in analytical chemistry due to their presumed low and stable concentrations in human tissues. mdpi.com Early research identified this compound in sources such as animal fats and some vegetable oils, albeit in small quantities. wikipedia.orgatamanchemicals.com It was also identified as a defensive substance secreted by certain insects, like the termite Rhinotermes marginalis. ebi.ac.ukwikipedia.org

Current Research Landscape and Academic Significance

The academic significance of this compound and other OCSFAs has grown considerably. They are no longer viewed merely as metabolic curiosities. Research has demonstrated an inverse association between the concentration of OCSFAs in human plasma and the risk of type 2 diabetes and cardiovascular disease. nih.gov this compound itself has been shown to inhibit the proliferation of certain cancer cells in laboratory studies. ebi.ac.ukatamanchemicals.comncats.io Its presence in various organisms, from bacteria and fungi to plants and animals, points to diverse and conserved biological roles. ebi.ac.uknih.govhmdb.ca Current research continues to explore its potential applications in various fields, including medicine and industrial chemistry. solubilityofthings.comchemimpex.com

Occurrence and Bioproduction of Nonadecanoic Acid

Natural Distribution in Biological Sources

Nonadecanoic acid, also known as nonadecylic acid, has been identified in a diverse array of organisms, highlighting its widespread, albeit often minor, presence in the biosphere. wikipedia.orghmdb.ca Its distribution spans from mammalian tissues to the defensive secretions of insects.

Mammalian Systems

In mammals, this compound is present in various tissues and fluids. It has been detected in ox fats and is a known component of lipids in ruminant fat and milk. ncats.iocymitquimica.comwikipedia.orgselleckchem.com Studies have also identified its presence in human tissues, and it is considered a mammalian metabolite. lipidmaps.orgatamanchemicals.com The presence of odd-chain fatty acids like this compound in mammals can be influenced by diet and the metabolic activity of gut microbiota. scielo.org.mx

Table 1: Occurrence of this compound in Mammalian Systems

| Mammalian Source | Finding |

|---|---|

| Ox Fats | Detected as a component of fat. ncats.iocymitquimica.comselleckchem.com |

| Ruminant Fat & Milk | Occurs as a trace component. wikipedia.orgatamanchemicals.com |

| Human Tissues | Identified as part of the human lipidome. lipidmaps.org |

Plant Systems

This compound is found in the plant kingdom, typically in vegetable oils and plant waxes. ncats.iocymitquimica.comcaymanchem.comchemicalbook.com While often present in small quantities, its detection in various plant species underscores its role in plant biology. solubilityofthings.com For instance, it has been reported in the seed oils of apples (Malus pumila) and has been used as an analytical standard for quantifying compounds in Notopterygium forbesii Boiss. lipidmaps.orgchemicalbook.com It has also been identified in Solanum tuberosum (potato). nih.gov

Table 2: Examples of this compound in Plant Systems

| Plant Source | Specific Finding |

|---|---|

| Vegetable Oils | General component. ncats.iocymitquimica.comcaymanchem.comchemicalbook.com |

| Apple (Malus pumila) | Found in seed oils. lipidmaps.org |

| Notopterygium forbesii | Used as a reference standard for analysis. chemicalbook.com |

| Potato (Solanum tuberosum) | Reported as a constituent. nih.gov |

| Xanthium sibiricum | Identified in the roots. thegoodscentscompany.com |

Microbial Systems

The presence of this compound in microbial systems suggests its origin, in part, from bacterial and fungal metabolism. ncats.iochemicalbook.comnih.govebi.ac.ukebi.ac.uk It has been identified in various bacteria, including Streptomyces species and Staphylococcus. selleckchem.comnih.gov Fungi are also a source of this fatty acid; for example, it is a metabolite in the fungus Ganoderma lucidum (Reishi mushroom) and has been detected in Trichoderma sp. as a biodegradation product of n-eicosane (B1172931). ebi.ac.ukscialert.netebi.ac.uknih.gov

Table 3: this compound in Microbial Systems

| Microbial Source | Specific Finding |

|---|---|

| Streptomyces scabiei | Produces this compound. researchgate.net |

| Staphylococcus | Identified as a component. selleckchem.com |

| Ganoderma lucidum | Found in spores. ebi.ac.uknih.gov |

| Trichoderma sp. | Intermediate in n-eicosane biodegradation. scialert.net |

Marine Organisms

This compound has been isolated from various marine organisms. This includes marine sponges and other invertebrates. researchgate.net Its presence in the marine food web is likely influenced by the production from marine microorganisms and algae.

Insect Secretions and Pheromones

In the insect world, this compound plays a significant role in chemical communication and defense. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com It is a major component of the defensive secretions of the termite Rhinotermes marginalis. wikipedia.orghmdb.caebi.ac.ukmedchemexpress.com Furthermore, it functions as a pheromone for certain insects, influencing their behavior. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com Research has also pointed to its involvement in the biosynthesis of sex pheromones in species like the winter moth (Operophtera brumata). nih.gov

Table 4: Role of this compound in Insects

| Insect Species | Function |

|---|---|

| Rhinotermes marginalis (Termite) | Major constituent of defensive secretion. wikipedia.orghmdb.caebi.ac.ukmedchemexpress.com |

| Various Insects | Used as a pheromone. ncats.iochemicalbook.comatamanchemicals.comcymitquimica.comlabproservices.com |

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of odd-chain fatty acids like this compound differs from that of the more common even-chain fatty acids. While even-chain fatty acids are synthesized from the two-carbon precursor acetyl-CoA, the synthesis of odd-chain fatty acids begins with a different primer. wikipedia.org

The primary precursor for the de novo synthesis of odd-chain fatty acids is propionyl-CoA, a three-carbon molecule. wikipedia.orgfrontiersin.org This propionyl-CoA can be derived from several metabolic pathways, including the catabolism of certain amino acids (isoleucine and valine), the oxidation of other odd-chain fatty acids, or through the methylmalonyl-CoA pathway. frontiersin.org In ruminant animals, propionic acid produced by microbial fermentation in the rumen is a significant source of propionyl-CoA for odd-chain fatty acid synthesis. scielo.org.mx

Once propionyl-CoA is available, it serves as the starting block for the fatty acid synthase (FAS) complex. The subsequent elongation of the fatty acid chain occurs through the addition of two-carbon units from malonyl-CoA, in a process similar to even-chain fatty acid synthesis. frontiersin.org The initial condensation of propionyl-CoA with malonyl-CoA results in a five-carbon intermediate, which then undergoes cycles of elongation to produce longer odd-chain fatty acids, including this compound. frontiersin.org

In some cases, this compound can also be formed through the degradation of longer-chain hydrocarbons. For example, the fungus Trichoderma sp. S019 can biodegrade n-eicosane (a 20-carbon alkane) to produce this compound as an intermediate. scialert.net Furthermore, the oxidation of odd-chain fatty acids through beta-oxidation produces propionyl-CoA, which can then enter other metabolic pathways. libretexts.org

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Malonyl-CoA |

| Propionyl-CoA |

| n-eicosane |

| Heptadecanoic acid |

| Octadecanoic acid |

| Hexadecanoic acid |

| cis-10-nonadecenoic acid |

| cis-9-octadecenoic acid |

| cis-10-heptadecenoic acid |

| cis-9-hexadecenoic acid |

| Z11,Z14,Z17,19-nonadecanoic acid |

| α-linolenic acid |

| Z11,Z14,Z17-eicosatrienoic acid |

| Z11,Z14,Z17,19-eicosatetraenoic acid |

| Myristic acid |

| Linoleic acid |

| Heptadecenoic acid |

| Eicosadienoic acid |

| Palmitic acid |

| Oleic acid |

| n-octadecane |

| Stearic acid |

| D-methylmalonyl-CoA |

| L-methylmalonyl-CoA |

| Succinyl-CoA |

| Acetoacetyl-CoA |

| DHAP |

| Carnitine |

| FADH2 |

| NADH |

| (18R)-18-hydroxythis compound |

| 2-hydroxythis compound |

| methyl nonadecanoate |

| N-nonadecanoylsphinganine-1-phosphocholine |

| nonadecanoyl-CoA |

| 18-methylthis compound |

| 1-nonadecanoyl-sn-glycero-3-phosphocholine |

| cholesteryl nonadecanoate |

| O-nonadecanoylcarnitine |

| N-nonadecanoylsphingosine-1-phosphocholine |

| 19-hydroxythis compound |

| Nonadecylic acid |

| Margaric acid |

| Tricosanoic acid |

| Pentadecanoic acid |

| Phytanic acid |

| Isobutyric acid |

| Isovaleric acid |

| 2-methylbutyric acid |

| Acetate (B1210297) |

| β-hydroxybutyrate |

| Oxaloacetate |

| Threonine |

| α-ketobutyrate |

| Heptadecenoic acid |

| Pentadecanoic acid |

| Linoleic acid |

Propionyl-CoA as a Precursor in Odd-Chain Fatty Acid Synthesis

The biosynthesis of odd-chain fatty acids, including this compound, is initiated by a different starting molecule than the more common even-chain fatty acids. wikipedia.org While even-chain fatty acids are built from two-carbon acetyl-CoA units, the synthesis of odd-chain fatty acids uses propionyl-CoA, a three-carbon molecule, as the primer. wikipedia.orgfrontiersin.org

The process begins with the condensation of propionyl-CoA and malonyl-CoA, which forms a five-carbon intermediate called 3-oxovaleryl-ACP. frontiersin.org This molecule serves as the launching point for the synthesis of odd-chain fatty acids. frontiersin.org The fatty acid chain is then extended in subsequent cycles, with each cycle adding a two-carbon unit derived from malonyl-CoA. frontiersin.orgyoutube.com This elongation process involves a series of four recurring reactions: condensation, reduction, dehydration, and a second reduction, which mirrors the reverse of beta-oxidation. youtube.complos.org

The availability of propionyl-CoA is a critical factor in this pathway. researchgate.net This precursor is primarily generated from the metabolic breakdown of certain amino acids, such as valine, isoleucine, methionine, and threonine, or through the oxidation of existing odd-chain fatty acids. wikipedia.orgsketchy.com In some metabolic contexts, propionyl-CoA competes with acetyl-CoA to act as a substrate for the fatty acid synthetase enzyme complex. researchgate.net

De Novo Synthesis in Ruminants and Microorganisms

De novo synthesis, or the creation of complex molecules from simple precursors, is the fundamental process for producing this compound in both ruminant animals and various microorganisms.

In ruminants, the synthesis of odd-chain fatty acids is closely linked to the microbial activity within the rumen. nih.govhealthmatters.io The fermentation of dietary carbohydrates by the rumen microbiome produces volatile fatty acids, such as acetate and propionate (B1217596). ufl.edulactanet.ca Propionate is the key precursor that is absorbed and utilized for the de novo synthesis of odd-chain fatty acids in tissues like the mammary gland. healthmatters.ioufl.edu Consequently, this compound is a natural, albeit minor, component of bovine milk fat. nih.govmdpi.com

In the microbial world, various bacteria and fungi naturally produce this compound. ebi.ac.uknih.gov For example, actinomycetes like Streptomyces scabiei and the thermophilic, cellulolytic bacterium Thermobifida fusca are known to synthesize fatty acids. researchgate.netfrontiersin.org The oleaginous yeast Yarrowia lipolytica has emerged as a significant model organism for studying and engineering the de novo synthesis of odd-chain fatty acids. frontiersin.org Researchers have successfully engineered this yeast to produce these compounds by creating pathways that synthesize the necessary propionyl-CoA precursor directly from central metabolites like glucose. frontiersin.org

Biotransformation and Elongation of Shorter Fatty Acids

In addition to de novo synthesis, this compound can be produced through the modification of existing fatty acids. This involves two main processes: biotransformation and chain elongation.

Biotransformation uses existing fatty acids or oils as substrates for microbial conversion into new products. nih.gov The core of this approach is the elongation of shorter fatty acid chains to create longer ones. ontosight.ai This is accomplished by a fatty acid elongase (FAE) system, which is distinct from the primary fatty acid synthase (FAS) systems. plos.org The FAE system uses pre-existing fatty acyl-CoAs, such as those with 16 or 18 carbons, as substrates and extends their length. plos.org The elongation mechanism involves an iterative four-step cycle of condensation, reduction, dehydration, and reduction, similar to de novo synthesis. plos.orgresearchgate.net This process allows organisms to synthesize very-long-chain fatty acids from more common, shorter ones. plos.org

Microbial Bioproduction Strategies and Optimization

The industrial production of this compound and other odd-chain fatty acids via microbial fermentation is an area of active research. nih.gov A primary challenge is the limited natural availability of the propionyl-CoA precursor in most microorganisms. researchgate.netresearchgate.net To overcome this, scientists have developed several optimization strategies, primarily focusing on metabolic engineering of oleaginous yeasts like Yarrowia lipolytica. mdpi.com

Key strategies include:

Precursor Supplementation: A straightforward approach involves feeding propionate to the microbial culture. nih.gov The microorganisms then convert this external propionate into the intracellular propionyl-CoA needed to initiate odd-chain fatty acid synthesis. nih.govmdpi.com

Pathway Engineering: A more advanced strategy involves genetically modifying the microbe to enhance its own production of propionyl-CoA from a primary carbon source like glucose. frontiersin.org This has been achieved by overexpressing key enzymes in metabolic pathways, such as the aspartate/α-ketobutyrate pathway, that lead to propionyl-CoA. frontiersin.org

Blocking Competing Pathways: To maximize the flow of propionyl-CoA towards fatty acid synthesis, competing metabolic pathways are often blocked. A common target is the methylcitrate cycle, which also consumes propionyl-CoA. nih.gov Deleting genes that encode key enzymes in this cycle, such as 2-methylcitrate dehydratase (PHD1), has been shown to significantly increase the yield of odd-chain fatty acids. nih.gov

Optimizing Fermentation Conditions: The production of this compound can be further enhanced by optimizing the fermentation process. This includes using low-cost, renewable substrates like crude glycerol (B35011) and sugar beet molasses. mdpi.com Furthermore, fed-batch co-feeding strategies, where both a primary carbon source (like glucose) and a precursor (like propionate) are supplied throughout the fermentation, have proven effective in boosting final product titers. nih.gov

These multi-level optimization approaches have successfully increased the proportion of odd-chain fatty acids in the total lipids produced by engineered microbes, paving the way for sustainable bioproduction. mdpi.comnih.gov

Data Tables

Table 1: Fatty Acid Profile of Engineered Yarrowia lipolytica Strains for Odd-Chain Fatty Acid (OCFA) Production. This table illustrates the shift in fatty acid composition achieved through metabolic engineering and precursor feeding. Data is compiled from representative studies. nih.govmdpi.com

| Fatty Acid | Wild-Type Strain (%) | Engineered Strain (Δphd1) (%) | Engineered Strain + Propionate (%) |

| Pentadecanoic acid (C15:0) | < 1 | ~5 | ~8 |

| Heptadecanoic acid (C17:0) | < 1 | ~10 | ~15 |

| Heptadecenoic acid (C17:1) | < 1 | ~25 | ~38 |

| This compound (C19:0) | < 0.5 | ~1 | ~2-3 |

| Other OCFAs (e.g., C19:1) | < 0.5 | ~2 | ~3 |

| Total OCFAs | < 2 | ~43 | ~66 |

| Even-Chain Fatty Acids | > 98 | ~57 | ~34 |

Note: Values are approximate percentages of total fatty acids and can vary based on specific experimental conditions.

Table 2: Key Genes and Strategies for Optimizing Microbial OCFA Production. This table summarizes the primary targets and methods used to enhance the bioproduction of odd-chain fatty acids, including this compound. frontiersin.orgnih.gov

| Strategy | Target/Method | Organism | Purpose |

| Pathway Engineering | Overexpression of aspartate and homoserine biosynthesis genes | Yarrowia lipolytica | Increase de novo synthesis of propionyl-CoA from glucose. frontiersin.org |

| Blocking Competition | Deletion of PHD1 gene (2-methylcitrate dehydratase) | Yarrowia lipolytica | Prevent consumption of propionyl-CoA by the competing methylcitrate cycle. nih.gov |

| Enhancing Lipid Storage | Overexpression of DGA2 gene (diacylglycerol acyltransferase) | Yarrowia lipolytica | Increase the overall capacity of the cell to synthesize and store lipids. mdpi.com |

| Blocking Degradation | Deletion of MFE1 gene (multifunctional enzyme of β-oxidation) | Yarrowia lipolytica | Prevent the breakdown of newly synthesized fatty acids. mdpi.com |

| Fermentation Strategy | Fed-batch co-feeding | Yarrowia lipolytica | Maintain optimal levels of both carbon source (glucose) and precursor (propionate). nih.gov |

Metabolic Dynamics and Intermediary Metabolism of Nonadecanoic Acid

Integration into General Fatty Acid Metabolism

Nonadecanoic acid, as an odd-chain fatty acid, follows metabolic pathways that are similar to, yet distinct from, even-chain fatty acids. Its metabolism involves both elongation and degradation processes.

Fatty Acid Elongation Cycles

Fatty acid elongation is a crucial process for producing very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. This process occurs in the endoplasmic reticulum and involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, utilizing fatty acyl-CoAs as substrates. plos.org While the primary focus of these systems is often on the elongation of C16 and C18 fatty acids, they can also utilize odd-chain fatty acids like this compound as substrates, leading to the formation of longer odd-chain fatty acids. For instance, the oleaginous yeast Yarrowia lipolytica has been shown to produce other odd-chain fatty acids, including this compound (C19:0) and nonadecenoic acid (C19:1), in addition to more prevalent odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). mdpi.commdpi.com

Odd-Chain Fatty Acid Beta-Oxidation Pathways

The breakdown of this compound occurs through beta-oxidation, a process that sequentially removes two-carbon units from the fatty acid chain. The beta-oxidation of odd-chain fatty acids like this compound proceeds in the same manner as for even-chain fatty acids until the final three carbons are reached. wikipedia.org This final three-carbon unit is in the form of propionyl-CoA. wikipedia.orgquora.com

The metabolism of propionyl-CoA requires a specific set of enzymatic reactions. Initially, propionyl-CoA is carboxylated by propionyl-CoA carboxylase to form D-methylmalonyl-CoA. wikipedia.org Subsequently, methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer of methylmalonyl-CoA. wikipedia.org Finally, methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 as a cofactor, converts L-methylmalonyl-CoA into succinyl-CoA. quora.comhealthmatters.io Succinyl-CoA can then enter the Krebs cycle, allowing for the net synthesis of glucose through gluconeogenesis, a property unique to odd-chain fatty acids. quora.com A deficiency in vitamin B12 can lead to an accumulation of propionate (B1217596) and consequently a buildup of odd-numbered fatty acids, including this compound. healthmatters.io

Enzymatic Systems Involved in this compound Turnover

Several key enzymatic systems are responsible for the metabolism of this compound. These include the enzymes of the fatty acid elongation and beta-oxidation pathways.

| Metabolic Process | Key Enzymes | Function |

| Fatty Acid Elongation | Fatty Acid Elongase (FAE) system components | Elongate this compound to longer-chain fatty acids. plos.org |

| Beta-Oxidation | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Sequential breakdown of the fatty acid chain. |

| Propionyl-CoA Metabolism | Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to D-methylmalonyl-CoA. wikipedia.org |

| Methylmalonyl-CoA Epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.org | |

| Methylmalonyl-CoA Mutase (Vitamin B12-dependent) | Converts L-methylmalonyl-CoA to succinyl-CoA. quora.comhealthmatters.io |

The activity of these enzymes is crucial for maintaining the balance of this compound and other fatty acids in the body. For instance, the microsomal fraction of liver cells contains enzymes responsible for fatty acid metabolism, including elongation and desaturation. mdpi.com

Nutritional and Endogenous Determinants of Circulating Levels

The levels of this compound in the body are influenced by both what we consume and the metabolic activities within our gut.

Dietary Intake of Odd-Chain Fatty Acids

This compound is found in various natural sources, though often in small quantities. cymitquimica.comwikipedia.orgebi.ac.uk It is present in the fat of ruminant animals like cows and sheep, as well as in dairy products. healthmatters.io This is because the gut bacteria in these animals produce large amounts of propionate, which then gets incorporated into fatty acids. healthmatters.io this compound can also be found in some vegetable oils. cymitquimica.comwikipedia.orgebi.ac.ukthegoodscentscompany.com Therefore, a diet high in ruminant fats and certain plant-based oils can contribute to the circulating levels of this compound.

Influence of Micronutrient Status (e.g., Vitamin B12, Carnitine) on this compound Metabolism

The metabolic fate of this compound is intricately linked to the availability of specific micronutrients that act as essential cofactors for enzymes involved in its catabolism. Deficiencies in these micronutrients can significantly alter the intermediary metabolism of this odd-chain fatty acid, leading to the accumulation of specific metabolites. The two most critical micronutrients in this context are Vitamin B12 and carnitine.

Vitamin B12

Vitamin B12, in its active form adenosylcobalamin, is an indispensable cofactor for the enzyme methylmalonyl-CoA mutase. nih.govnih.govsketchy.comaklectures.com This enzyme catalyzes the final step in the conversion of propionyl-CoA, the three-carbon end-product of this compound beta-oxidation, into succinyl-CoA, which can then enter the Krebs cycle for energy production. sketchy.comaklectures.comwikipedia.orgaocs.org

In a state of Vitamin B12 deficiency, the activity of methylmalonyl-CoA mutase is impaired. nih.gov This enzymatic block leads to a metabolic bottleneck, causing the accumulation of its substrate, L-methylmalonyl-CoA, and subsequently, propionyl-CoA. wikipedia.orgresearchgate.net The elevated levels of propionyl-CoA can result in a feedback mechanism leading to the increased incorporation of this three-carbon unit into fatty acid synthesis, resulting in the buildup of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and this compound (C19:0). gdx.netatamanchemicals.comhealthmatters.iohealthmatters.iohealthmatters.io Therefore, elevated levels of this compound and other odd-chain fatty acids can serve as a biomarker for Vitamin B12 deficiency. healthmatters.iogdx.net

The metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA is detailed below:

| Step | Substrate | Enzyme | Cofactor | Product |

| 1 | Propionyl-CoA | Propionyl-CoA Carboxylase | Biotin (Vitamin B7), ATP | D-Methylmalonyl-CoA |

| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | |

| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Vitamin B12 (Adenosylcobalamin) | Succinyl-CoA |

This table details the enzymatic conversion of propionyl-CoA to succinyl-CoA, highlighting the essential role of Vitamin B12.

Carnitine

Carnitine plays a crucial role in the beta-oxidation of long-chain fatty acids, including this compound. narayanamedicalcollege.comnih.gov It is essential for the transport of these fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. aocs.orgmdpi.com This transport is mediated by the carnitine shuttle system, which involves the enzymes carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). aocs.orgnih.gov

A deficiency in carnitine impairs the transport of long-chain fatty acids into the mitochondria, thereby hindering their breakdown for energy. ajmc.com In situations of carnitine insufficiency, the body may resort to alternative, less efficient fatty acid oxidation pathways, such as omega-oxidation. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.io This pathway can also generate odd-chain units, contributing to the accumulation of odd-chain fatty acids. atamanchemicals.comhealthmatters.io Consequently, an accumulation of this compound can be indicative of a carnitine deficiency. gdx.nethealthmatters.iohealthmatters.io The specific molecule formed from the combination of this compound and L-carnitine for transport is nonadecanoyl-L-carnitine. caymanchem.comcaymanchem.com

The following table summarizes the impact of these micronutrient deficiencies on this compound metabolism:

| Micronutrient | Function in this compound Metabolism | Consequence of Deficiency |

| Vitamin B12 | Cofactor for methylmalonyl-CoA mutase, enabling the conversion of propionyl-CoA to succinyl-CoA. nih.govsketchy.comaklectures.com | Impaired conversion of propionyl-CoA, leading to its accumulation and subsequent buildup of odd-chain fatty acids like this compound. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.iogdx.net |

| Carnitine | Facilitates the transport of long-chain fatty acids, including this compound, into the mitochondria for beta-oxidation. aocs.orgnarayanamedicalcollege.comnih.gov | Impaired beta-oxidation of this compound and potential shunting to alternative pathways like omega-oxidation, resulting in accumulation. gdx.netatamanchemicals.comhealthmatters.iohealthmatters.io |

This table outlines the functions of Vitamin B12 and carnitine in the metabolism of this compound and the effects of their respective deficiencies.

Biological Roles and Physiological Significance of Nonadecanoic Acid

The Foundational Role in Cellular Structure and Function

Nonadecanoic acid is a vital component of cellular architecture and a key player in metabolic processes. Its incorporation into cell membranes influences their physical properties, and its breakdown provides a source of energy.

A Structural Component of Cell Membranes and Influencer of Fluidity

As a constituent of cellular membranes, this compound contributes to their structural integrity. ontosight.aisolubilityofthings.com Fatty acids are fundamental to the composition of phospholipids, the primary building blocks of cell membranes. ontosight.ai The presence of this compound within these membranes can modulate their fluidity, a critical factor for various cellular functions, including the activity of embedded proteins. ontosight.aisolubilityofthings.com

The length and saturation of fatty acid chains are key determinants of membrane fluidity. While much of the research has focused on the fluidizing effects of unsaturated fatty acids, the incorporation of saturated fatty acids like this compound is also crucial for maintaining the right balance. lipotype.comfrontiersin.org Studies on cultured animal cells have demonstrated that the fatty acid composition of cell membranes can be extensively altered by manipulating the fatty acids supplied in the growth medium. For instance, when mouse LM cells were grown in a medium supplemented with a this compound ester, the odd-chain fatty acid content of their cellular lipids increased dramatically from 1% to 75%, with a concurrent rise in saturated fatty acid content from 27% to 85%. pnas.org This highlights the capacity of cells to incorporate exogenous this compound into their membranes, thereby altering their composition and physical properties.

The table below summarizes the impact of this compound on cell membrane properties based on research findings.

| Cell Type | Experimental Condition | Observed Effect on Membrane | Reference |

| Mouse LM Cells | Growth in medium supplemented with Tween-19:0 (this compound ester) | Increased odd-chain fatty acid content from 1% to 75%; increased saturated fatty acid content from 27% to 85% | pnas.org |

| BHK21 Cells | Subjected to the same enrichment regime as Mouse LM cells | Similar alterations in fatty acid content observed | pnas.org |

A Contributor to Energy Metabolism and Storage

Fatty acids are a major form of energy storage in living organisms, primarily as components of triglycerides. ontosight.ai this compound, like other fatty acids, can be utilized as an energy source through metabolic pathways. atamanchemicals.comhmdb.ca The process of fatty acid metabolism breaks down these long-chain molecules to release energy for cellular activities.

While less common than even-chain fatty acids, this compound is found in various natural sources, including animal fats and plant oils, indicating its role in the energy reserves of these organisms. solubilityofthings.comatamanchemicals.com In humans, it is considered an endogenous metabolite and is involved in lipid metabolism and transport. hmdb.ca

Involvement in Signaling Pathways and Molecular Interactions

Beyond its structural and metabolic roles, this compound participates in the complex network of cellular communication and interacts with key components of the immune system.

Participation in Lipid-Mediated Signaling

Certain fatty acids and their derivatives act as signaling molecules, influencing a variety of physiological processes. ontosight.ai Hydroxy fatty acids, a class to which derivatives of this compound belong, have been implicated in cellular signaling. ontosight.ai Free fatty acids themselves can directly modulate the function of membrane proteins, including ion channels, which are crucial for cell signaling. nih.gov

Research suggests that free fatty acids can directly interact with proteins at the lipid-protein interface, rather than solely altering the bulk properties of the membrane like fluidity. nih.gov This direct action can influence the activity of receptors and other membrane-associated signaling proteins. For example, n-3 polyunsaturated fatty acids are known to be readily incorporated into cell membranes and can alter the levels of signaling proteins like Ras and Akt. spandidos-publications.com While specific signaling pathways directly initiated by this compound are still being elucidated, its presence in cellular membranes and its potential to be metabolized into signaling molecules underscore its importance in cellular communication. ontosight.aiontosight.ai

Interaction with Immune System Modulators

Lipids are recognized as highly active biological metabolites that are involved in the modulation of the immune response. researchgate.net this compound has been shown to interact with the immune system in various contexts. For instance, lipids from allergenic pollen, which can include this compound, have been shown to interact with the human immune system and can modify the antigenic properties of proteins. plos.org

Studies have shown that this compound can influence immune cell function. For example, a substance identified as this compound, produced by Streptomyces scabiei, was found to inhibit the production of Interleukin-12 (B1171171) (IL-12) in lipopolysaccharide-activated macrophages. researchgate.net IL-12 is a key cytokine in the immune response. Furthermore, in a study on immunocompromised rats, treatment with a combination of probiotics led to an enrichment of this compound in the feces, which was associated with the recovery of the host's immune system. nih.gov These findings suggest that this compound can play a role in modulating immune responses.

The table below presents research findings on the interaction of this compound with the immune system.

| Organism/Cell Line | Source of this compound | Observed Immunomodulatory Effect | Reference |

| Human Macrophage Cell Line | Streptomyces scabiei | Inhibition of IL-12 production in lipopolysaccharide-activated macrophages | researchgate.net |

| Immunocompromised Rats | Fecal metabolome after probiotic treatment | Enrichment associated with recovery of immune function | nih.gov |

| Pollen | Allergenic pollen | Potential to modify the antigenic properties of proteins and interact with the immune system | plos.org |

Specific Biological Functions in Diverse Organisms

This compound is found across the biological kingdoms, from bacteria and fungi to plants and animals, where it serves a variety of specific functions.

It is a known metabolite in fungi and bacteria. atamanchemicals.comnih.govebi.ac.ukebi.ac.uk For instance, it is produced by Streptomyces species and is an intermediate in the biodegradation of n-icosane by fungi. nih.govebi.ac.uk In the insect world, this compound is a major component of the defensive secretion of the termite Rhinotermes marginalis. atamanchemicals.comhmdb.camedchemexpress.com

In plants, this compound is found in vegetable oils and has been identified in various species, including Solanum tuberosum (potato). atamanchemicals.comnih.gov It is also a constituent of allergenic pollen. plos.org In animals, this compound is present in fats and has been detected in the milk of some animals. atamanchemicals.comhmdb.ca Research on vascular smooth muscle cells from stroke-prone spontaneously hypertensive rats has involved the use of this compound as an internal standard for fatty acid analysis, highlighting its presence in animal tissues. oup.com

The diverse occurrence and roles of this compound underscore its fundamental importance in the biochemistry of life.

Defense Mechanisms (e.g., Termites)

This compound is a key component in the chemical defense systems of certain insects, most notably termites. atamanchemicals.comebi.ac.uk Soldier termites of the species Rhinotermes marginalis secrete a substance for defense that is primarily composed of this compound. atamanchemicals.comebi.ac.ukmedchemexpress.com This secretion acts as a deterrent and is toxic to enemies, protecting the colony from predators like ants. researchgate.netnih.gov

The defense fluid of termites often contains acetate-derived compounds from fatty acid metabolism. researchgate.netnih.gov In some species, such as those in the Macrotermitinae subfamily, the defensive secretions containing compounds like quinones and macrocyclic lactones are toxic, irritant, and can congeal in a wound. nih.gov While some termites employ explosive self-destruction as a defense, the chemical strategy involving compounds like this compound is a significant and less extreme measure. kurdistan24.net

The chemical composition of defensive secretions can vary among different termite castes, including winged imagoes, nymphs, soldiers, and workers. mdpi.com This variation suggests a sophisticated and multi-layered defense mechanism within a single colony. mdpi.com

Table 1: this compound in Termite Defense

| Termite Species | Role of this compound | Primary Function |

|---|---|---|

| Rhinotermes marginalis | Major constituent of defensive secretion atamanchemicals.comebi.ac.ukmedchemexpress.com | Chemical defense against predators researchgate.netnih.gov |

| Macrotermes carbonarius | Component of defense fluid derived from fatty acid metabolism nih.gov | Repellent and insecticide nih.gov |

Reproduction and Pheromone Activity in Insects

This compound and its derivatives are integral to insect reproduction and chemical communication, serving as pheromones in various species. atamanchemicals.comncats.iospectrumchemical.comchemicalbook.com Pheromones are chemical signals that trigger a social response in members of the same species.

In some moth species, fatty acids are precursors to sex pheromones. pnas.org For instance, in the winter moth (Operophtera brumata), it is hypothesized that the fatty acid precursor Z11,Z14,Z17,19-nonadecanoic acid is synthesized from α-linolenic acid and is a step in the biosynthesis of the sex pheromone 1,Z3,Z6,Z9-nonadecatetraene. harvard.eduscdi-montpellier.frnih.gov

In certain mosquitoes, such as Anopheles culicifacies, this compound has been identified in castor oil, which exhibits larvicidal properties. dipterajournal.comresearchgate.net While not a direct pheromonal role in this context, its presence in a substance that affects mosquito development highlights its biological significance. Furthermore, studies on Aedes aegypti have shown that this compound can bind to odorant binding proteins, suggesting a role in chemoreception. researchgate.net Research has also linked higher levels of skin-derived carboxylic acids, including this compound, to increased attraction of mosquitoes to certain humans. biorxiv.org

The presence of this compound has also been noted in the cotton leaf worm, Spodoptera litura, where its levels can be affected by insecticides that inhibit lipid synthesis, indicating its importance in the insect's metabolism and potentially its reproductive processes. d-nb.info

Table 2: Role of this compound in Insect Reproduction and Pheromones

| Insect Species | Role of this compound/Derivative | Specific Function |

|---|---|---|

| Winter Moth (Operophtera brumata) | Precursor to sex pheromone (Z11,Z14,Z17,19-nonadecanoic acid) harvard.eduscdi-montpellier.frnih.gov | Biosynthesis of sex attractant harvard.eduscdi-montpellier.frnih.gov |

| Mosquitoes (Anopheles, Aedes) | Component of attractive skin volatiles, binds to odorant binding proteins researchgate.netbiorxiv.org | Host-seeking, chemoreception researchgate.netbiorxiv.org |

Plant Physiology and Pollen Biology

This compound is found in various plant tissues and plays a role in plant physiology, particularly in pollen. nih.gov It has been identified in the pollen of numerous plant species, including dandelion, onion, and various trees. nih.govthegoodscentscompany.comwikidata.org

The analysis of fatty acids in pollen, including this compound, is important for understanding plant-pollinator interactions. frontiersin.orgresearchgate.net this compound is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of pollen lipids because it is not typically found in high concentrations and is readily distinguishable. frontiersin.orgresearchgate.net

Table 3: Presence of this compound in Pollen of Various Plant Species

| Plant Species | Presence of this compound in Pollen |

|---|---|

| Dandelion (Taraxacum officinale) | Yes thegoodscentscompany.com |

| Onion (Allium cepa) | Yes wikidata.org |

| Eastern Cottonwood (Populus deltoides) | Yes nih.gov |

| Olive (Olea europaea) | Yes nih.gov |

| Pecan (Carya illinoinensis) | Yes nih.gov |

| Red Oak (Quercus rubra) | Yes nih.gov |

| White Oak (Quercus alba) | Yes nih.gov |

| Black Walnut (Juglans nigra) | Yes nih.gov |

Research on Health and Disease Associations with Nonadecanoic Acid

Anti-proliferative and Cytotoxic Activities

Emerging evidence suggests that nonadecanoic acid possesses anti-proliferative and cytotoxic properties against various cancer cell lines.

In vitro studies have demonstrated the cytotoxic effects of this compound on a range of human cancer cell lines. One study identified this compound from Streptomyces scabiei subsp. chosunensis M0137 and reported its cytotoxic activities against A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer) cell lines. researchgate.netkoreascience.krkoreascience.kr Another study highlighted that among several long-chain fatty acids examined, this compound exhibited the highest inhibitory activity against the proliferation of HL-60 (promyelocytic leukemia) cells, with an IC50 value of 68±7 microM. nih.govebi.ac.uk This was followed by heptadecanoic acid, octadecanoic acid, and hexadecanoic acid in terms of inhibitory potency. nih.govebi.ac.uk

Further research has indicated that extracts from the spores of Ganoderma lucidum (reishi mushroom), containing this compound and cis-9-nonadecenoic acid, inhibit tumor cell proliferation. researchgate.net Specifically, these active fatty acids were found to inhibit the proliferation of the HL-60 cell line. researchgate.net The anti-proliferative effects of this compound have also been noted in the context of breast cancer, with studies suggesting its potential to inhibit cancer cell growth. srce.hr

Table 1: In Vitro Cytotoxic Activity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Exhibited cytotoxic activity. | researchgate.netkoreascience.krkoreascience.kr |

| SK-OV-3 | Ovarian Cancer | Exhibited cytotoxic activity. | researchgate.netkoreascience.krkoreascience.kr |

| SK-MEL-2 | Melanoma | Exhibited cytotoxic activity. | researchgate.netkoreascience.krkoreascience.kr |

| HCT-15 | Colon Cancer | Exhibited cytotoxic activity. | researchgate.netkoreascience.krkoreascience.kr |

| HL-60 | Promyelocytic Leukemia | Highest inhibitory activity among tested fatty acids (IC50 = 68±7 microM). nih.govebi.ac.uk | nih.govebi.ac.ukresearchgate.netncats.io |

| THP-1 | Human Macrophage | Showed cytotoxic effect. | researchgate.net |

The anti-cancer effects of this compound appear to be mediated through several mechanisms, including the induction of apoptosis and the inhibition of key cytokines. Studies on ethanolic extracts of Ganoderma lucidum spores, which contain this compound, have shown the induction of apoptosis in HL-60 cells. nih.govresearchgate.net This programmed cell death is a crucial mechanism for eliminating cancerous cells.

In addition to apoptosis induction, this compound has been found to inhibit the production of interleukin-12 (B1171171) (IL-12) in lipopolysaccharide-activated macrophages. researchgate.netkoreascience.kr IL-12 is a cytokine that plays a complex role in the immune response to cancer. While it can promote anti-tumor immunity, its inhibition in certain contexts might contribute to an anti-proliferative effect. The transcription of the IL-12 p40 subunit is regulated by various factors, and its inhibition by compounds like this compound suggests a direct influence on immune signaling pathways. qiagen.com

In Vitro Studies on Cancer Cell Lines

Anti-inflammatory Properties and Immunomodulation

This compound has demonstrated anti-inflammatory and immunomodulatory properties, influencing the production of cytokines and showing associations with various inflammatory conditions.

Research suggests that this compound can modulate the expression of pro-inflammatory cytokines. Fatty acids found in preen oil, including this compound, have been shown to inhibit the pro-inflammatory cytokines Interleukin-1 (IL-1) and Interleukin-6 (IL-6). warf.org This inhibition is associated with a reduction in chronic inflammation. warf.org The modulation of these cytokines is a key mechanism through which fatty acids can exert their anti-inflammatory effects. capes.gov.br Polyunsaturated fatty acids, in general, can influence inflammatory processes by altering the production of eicosanoids and modulating the expression of inflammatory genes. srce.hrnih.gov

This compound levels have been studied in the context of several inflammatory diseases.

Coronary Artery Disease (CAD): In the context of cardiovascular health, atherosclerosis is recognized as an inflammatory process. Studies have found associations between saturated fatty acids in erythrocyte membranes, including this compound, and an increase in the inflammatory marker SAA (Serum Amyloid A) following percutaneous coronary intervention. cas.cz This suggests a complex role for this compound in the inflammatory responses associated with CAD. cas.cz

Gastrointestinal Inflammation: Research has indicated that this compound may be involved in gastrointestinal inflammation. Studies have shown that fatty acids in preen oil can decrease the incidence of gastrointestinal inflammation. warf.org In a study on rats with cyclophosphamide-induced immunosuppression, treatment with a combination of probiotics led to a decrease in fecal levels of this compound, which were elevated in the immunosuppressed group, suggesting a link between this fatty acid and gut inflammation. nih.govnih.gov

Modulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6)

Role as a Biomarker in Disease Diagnosis and Prognosis

The presence and concentration of this compound in various biological samples have been investigated for its potential as a biomarker for diagnosing and predicting the prognosis of several diseases.

Cancer: Metabolomic studies have identified this compound as a potential biomarker in cancer. For instance, an analysis of human tumor samples found that levels of this compound, along with other fatty acids, were increased in patients with invasive carcinoma compared to those with borderline tumors. sciforschenonline.org

Neurodegenerative Diseases: In the context of Parkinson's disease, untargeted metabolomics of exhaled breath has identified this compound as one of several metabolites that are significantly elevated in patients compared to healthy controls. medrxiv.org This suggests its potential as a non-invasive biomarker for the disease. medrxiv.org Furthermore, in Parkinson's disease patients with anxiety disorder, plasma levels of 10-oxo-nonadecanoic acid were studied in relation to anxiety scores. nih.gov

Metabolic and Kidney Diseases: this compound has also been identified as a potential biomarker in fatty liver disease in dairy cows, with significantly higher serum levels observed in diseased animals. mdpi.com In human chronic kidney disease (CKD), a panel of metabolites including this compound was found to correlate with the progression of the disease, suggesting its utility as part of a biomarker classifier for monitoring kidney function decline. researchgate.netplos.org

Infectious Diseases: A study on COVID-19 patients identified a glycerine-(1)-monoester of this compound in exhaled breath condensate as a potential biomarker to differentiate COVID-19 patients from healthy individuals. mdpi.com

Table 2: this compound as a Potential Biomarker in Various Diseases

| Disease | Biological Sample | Finding | Reference |

|---|---|---|---|

| Invasive Carcinoma | Tumor Tissue | Increased levels compared to borderline tumors. | sciforschenonline.org |

| Parkinson's Disease | Exhaled Breath | Elevated levels in patients compared to controls. | medrxiv.org |

| Parkinson's Disease with Anxiety | Plasma | Levels of 10-oxo-nonadecanoic acid studied in relation to anxiety. | nih.gov |

| Fatty Liver Disease (in dairy cows) | Serum | Significantly higher levels in diseased animals. | mdpi.com |

| Chronic Kidney Disease | Plasma | Part of a biomarker panel correlating with disease progression. | researchgate.netplos.org |

| COVID-19 | Exhaled Breath Condensate | A derivative identified as a potential diagnostic biomarker. | mdpi.com |

Metabolomic Profiling for Biomarker Discovery (e.g., Parkinson's Disease)

Metabolomic profiling has identified this compound as a potential biomarker in the context of neurological and other diseases.

In the field of Parkinson's disease (PD) research, a neurodegenerative disorder, untargeted metabolomics of exhaled breath has emerged as a non-invasive approach for biomarker discovery. medrxiv.org A study involving 73 PD patients (including genetic and idiopathic forms), 4 unaffected carriers of LRRK2 gene variants, and 90 healthy controls utilized high-resolution mass spectrometry to analyze breath samples. medrxiv.org The results identified ten significant metabolites that could differentiate PD patients from healthy controls, with this compound being one of them. medrxiv.org Notably, the levels of these metabolites, including this compound, were found to be significantly higher in all PD subgroups compared to the control group. medrxiv.org Interestingly, seven of these metabolites were also elevated in unaffected carriers of pathogenic LRRK2 variants, suggesting their potential as biomarkers for the presymptomatic stage of PD. medrxiv.org

Furthermore, research into Parkinson's disease-related anxiety disorder (PDA) has also implicated altered lipid metabolism. nih.gov In a study comparing PDA patients with both healthy controls and PD patients without anxiety, fourteen lipid metabolites were found to be significantly decreased in the PDA group. nih.gov One of these was 10-oxo-nonadecanoic acid, a derivative of this compound. nih.gov The plasma levels of thirteen of these metabolites showed a negative correlation with anxiety scores. nih.gov

Beyond Parkinson's disease, metabolomic studies have explored the role of this compound in other conditions. For instance, in a study on sudden sensorineural hearing loss (SSNHL), serum metabolic profiles of 20 SSNHL patients were compared with 20 healthy controls. frontiersin.org The analysis revealed that serum levels of this compound, along with N4-Acetylcytidine and sphingosine, were associated with hearing recovery in SSNHL patients, suggesting its potential predictive value. frontiersin.org

Table 1: this compound in Metabolomic Biomarker Research

| Disease | Sample Type | Finding | Implication |

| Parkinson's Disease | Exhaled Breath | Significantly higher levels in PD patients and unaffected carriers of pathogenic variants compared to controls. medrxiv.org | Potential non-invasive biomarker for PD, including its presymptomatic stage. medrxiv.org |

| Parkinson's Disease-related Anxiety | Plasma | Decreased levels of 10-oxo-nonadecanoic acid, negatively correlated with anxiety scores. nih.gov | Potential biomarker for PDA and suggests altered lipid metabolism in the condition. nih.gov |

| Sudden Sensorineural Hearing Loss | Serum | Associated with hearing recovery in SSNHL patients. frontiersin.org | Potential predictive biomarker for hearing recovery in SSNHL. frontiersin.org |

Association with Metabolic Health Markers

This compound has been investigated for its associations with various metabolic health markers, particularly in the context of type 2 diabetes and cardiovascular health.

A study examining plasma-free fatty acids and their metabolic effects in type 2 diabetes found that this compound was positively associated with very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides. mdpi.com This suggests a potential link between higher levels of this compound and an increased risk of type 2 diabetes and heart disease, as elevated VLDL-C and triglycerides are known risk factors. mdpi.com The same study noted that not all saturated fatty acids exhibited the same associations, highlighting the specific metabolic effects of individual fatty acids. mdpi.com

In the context of fatty liver disease in dairy cows, a condition with metabolic parallels to human metabolic syndrome, this compound was identified as a potential biomarker. researchgate.net A multi-channel metabolomics analysis identified a panel of biomarkers, including this compound in feces, that could effectively detect fatty liver disease. researchgate.net

Research on psoriasis, an inflammatory condition often associated with metabolic comorbidities, has also explored the role of odd-chain fatty acids. frontiersin.org In a study assessing plasma odd-chain fatty acids, this compound was used as an internal standard for the quantification of other fatty acids. frontiersin.org While this particular study did not directly report on the association of this compound with psoriasis severity, the implication of fatty acids in inflammatory and metabolic diseases is an active area of research. frontiersin.org

Table 2: Association of this compound with Metabolic Health Markers

| Condition/Marker | Finding | Source |

| Type 2 Diabetes | Positively associated with VLDL-C and triglycerides. mdpi.com | Plasma |

| Fatty Liver Disease (in dairy cows) | Identified as a potential biomarker in feces. researchgate.net | Feces |

| Psoriasis | Used as an internal standard in the study of other odd-chain fatty acids. frontiersin.org | Plasma |

Gut Microbiome Interactions and Human Health Implications

The gut microbiome, the vast community of microorganisms residing in the digestive tract, plays a crucial role in human health by influencing metabolism and immunity. nih.gov The interaction between dietary components, including fatty acids, and the gut microbiota is a key area of research. mdpi.com

The gut microbiota is known to be a source of odd-numbered long-chain fatty acids like this compound. ncats.io The composition of the human metabolome, which includes products from the gut microbiome, can differ between healthy and diseased states. scienceopen.com Research has shown that the profile of microbial products, including fatty acids, in the blood can be specific to certain diseases. scienceopen.com

Integrative analysis of the gut microbiome and metabolome is a powerful tool for understanding the impact of lifestyle and diet on chronic diseases. biorxiv.org For instance, studies have shown that high-fat diets can significantly alter the composition of the gut microbiota, which in turn affects the production of short-chain fatty acids and host health. mdpi.com While specific interactions of this compound with particular gut microbial species are still being elucidated, the broader context suggests its involvement in the complex interplay between diet, the microbiome, and host metabolism. researchgate.net

Research on Therapeutic Potential and Nutritional Applications

The unique properties of this compound have led to research into its potential therapeutic and nutritional applications.

Studies have explored the antiproliferative effects of this compound. ncats.io It has been shown to inhibit the growth of cancer cells, with a reported IC50 value of 68 µM in HL-60 cells. ncats.io Furthermore, at certain doses, it has been observed to reduce the rate of aberrant metaphases, suggesting a potential role in genomic stability. ncats.io

In the context of nutrition, fatty acids are essential for various biological functions, including energy storage and forming the structure of cellular membranes. ontosight.ai Research into fatty acids like this compound is ongoing to better understand their roles in health and disease, including cardiovascular diseases and obesity. ontosight.ai

The anti-inflammatory and antioxidant properties of fatty acid esters, including derivatives of this compound, are also under investigation. jppres.com For example, a study on Cyperus marginatus identified a newly described fatty acid ester, this compound-2-ethoxy ethyl ester. jppres.com While the specific biological activities of this new compound were not detailed, the study highlighted the potential of fatty acid esters as antioxidant and anti-inflammatory agents. jppres.com

Analytical Methodologies for Nonadecanoic Acid Quantification and Characterization

Extraction and Sample Preparation Techniques for Lipid Analysis

Proper sample preparation is a critical first step to ensure accurate analysis of nonadecanoic acid. This involves extracting the lipid fraction from the sample matrix and then converting the fatty acids into a form suitable for analysis.

The extraction of lipids, including this compound, from biological and other matrices is foundational for their analysis. The choice of solvent is crucial and depends on the polarity of the lipids being targeted. nih.gov

Principles of Solvent Extraction : The efficiency of lipid extraction is governed by the polarity of the solvent used. nih.gov Polar lipids are more soluble in polar solvents like alcohols, while non-polar lipids dissolve better in non-polar solvents such as chloroform (B151607). nih.gov To achieve comprehensive lipid extraction, a mixture of solvents is often employed. nih.gov

Common Solvent Systems :

Chloroform and Methanol (B129727) Mixtures : The Folch and Bligh and Dyer methods are traditional and widely used techniques that utilize a combination of chloroform and methanol. oup.com The Folch method, using a chloroform:methanol ratio of 2:1 (v/v), is a robust technique for recovering lipids from various animal tissues. oup.com The Bligh and Dyer method employs a more polar mixture of chloroform:methanol:water (1:2:0.8, v/v/v) and was initially developed for extracting lipids from lean fish tissues. oup.com Both methods result in a two-phase system where the lipids are sequestered in the lower chloroform layer. oup.com A modified Folch procedure is often adopted for lipid extraction from samples like the initial oral biofilm. nih.gov

Hexane (B92381) : In some protocols, after initial extraction and other processing steps, hexane is used to extract the final lipid fraction for analysis. sigmaaldrich.com

Alternative "Green" Solvents : In an effort to reduce the use of hazardous solvents, alternative "green" solvents are being explored. kosfaj.org Ethyl acetate (B1210297) (EtOAc) and isopropanol (B130326) (IPA) have shown higher oil extraction yields from sources like mealworms compared to the conventional n-hexane. kosfaj.org Methyl-tert-butyl ether (MTBE) is another less toxic alternative, although it may have lower recovery rates than chlorinated solvents. oup.com

The selection of the extraction method and solvent system is critical and should be tailored to the specific sample matrix and the target lipid profile.

For analysis by gas chromatography, fatty acids like this compound are typically converted into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification or esterification. pubcompare.aigcformd.orgual.es This derivatization step is essential for improving chromatographic separation and detection. sciforschenonline.org

Direct Transesterification : Some methods combine the extraction and transesterification steps, which is particularly useful for rapid processing of many samples. ual.esprotocols.io This one-step process often involves heating the sample in a mixture of methanol and a catalyst. pubcompare.aiual.es

Catalysts : The reaction is typically catalyzed by an acid or a base. sciforschenonline.org

Acid Catalysts : Common acid catalysts include hydrochloric acid (HCl) in methanol, sulfuric acid (H₂SO₄) in methanol, and boron trifluoride (BF₃) in methanol. nih.govsciforschenonline.orgmdpi.comtandfonline.com For instance, a mixture of methanol and concentrated hydrochloric acid can be used, with the sample heated at 100°C for an hour. nih.gov Another approach involves a methylation mixture of methanol and acetyl chloride (20:1 v/v) heated at 100°C for 30 minutes. pubcompare.ai

Base Catalysts : Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol are also used. kosfaj.orgsciforschenonline.orgmdpi.com

Reaction Conditions : The transesterification reaction conditions, such as temperature and time, are optimized to ensure complete conversion to FAMEs. For example, methylation can be performed at 60°C for two hours. tandfonline.com In another study, the optimal temperature for transmethylation was found to be 60°C, as it was less aggressive and more energy-efficient than 80°C. tandfonline.com

Internal Standards : this compound itself is frequently used as an internal standard in the analysis of other fatty acids. pubcompare.aiual.esnih.govubbcluj.rotandfonline.com When this compound is the analyte, a different fatty acid, such as tridecanoic acid, may be used as the internal standard. nih.gov The internal standard is added at a known concentration before the extraction and derivatization process to correct for any sample loss and to allow for accurate quantification. pubcompare.aitandfonline.com

Besides conversion to FAMEs for GC analysis, other derivatization techniques can be employed to enhance the detectability of this compound, particularly for High-Performance Liquid Chromatography (HPLC) or when analyzing non-volatile forms.

Silylation for GC-MS : Fatty acids can be derivatized using silylating agents to increase their volatility and stability for GC-MS analysis. mdpi.com Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The reaction is typically carried out at high temperatures, for example, 100°C for one hour. mdpi.com The resulting trimethylsilyl (B98337) (TMS) derivatives are then analyzed. mdpi.com

Fluorescence Derivatization for HPLC : For enhanced sensitivity in HPLC, fatty acids can be derivatized with a fluorescent tag. researchgate.net One such reagent is 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP), which reacts with fatty acids to form fluorescent esters. researchgate.net This allows for highly sensitive detection using a fluorescence detector. researchgate.net

Pentafluorobenzyl Bromide (PFBB) : This reagent is used to create pentafluorobenzyl esters of fatty acids, which are suitable for GC analysis. sciforschenonline.org

The choice of derivatization method depends on the analytical technique being used and the specific requirements of the analysis, such as the need for high sensitivity or the analysis of a broad range of fatty acids.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Chromatographic and Spectrometric Analysis

Following extraction and derivatization, the quantification and identification of this compound are performed using powerful analytical techniques that separate the compound from other components in the sample and provide detailed structural information.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound, due to its high sensitivity and specificity. researchgate.netresearchgate.netscispace.com It is widely used for both identifying and quantifying fatty acids after they have been converted to their more volatile FAMEs. nih.govsciforschenonline.orgscientificlabs.ie

Separation : The FAMEs are separated on a capillary column, with the choice of column being critical for achieving good resolution of different fatty acids. nih.govpubcompare.ai A common choice is a fused silica (B1680970) capillary column, such as a Select FAME column (50 m × 0.25 mm ID, 0.25 µm film thickness). nih.gov The separation is achieved by programming the oven temperature to increase over time, allowing different FAMEs to elute at characteristic retention times. mdpi.comscispace.com

Detection and Identification : As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the compound. researchgate.net For quantification, selected ion monitoring (SIM) mode can be used, where the instrument is set to detect only specific ions characteristic of the target analyte, which increases sensitivity and reduces interference from other compounds. mdpi.com